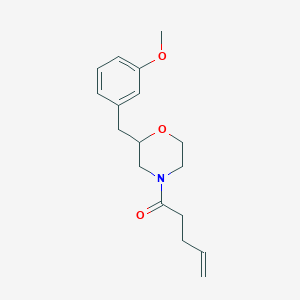
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. MPMP is a morpholine derivative that contains both a benzyl and a pentenoyl group, making it a versatile compound that can be modified for various purposes. In
作用機序
The mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis in cancer cells. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and to induce apoptosis. In the brain, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to cross the blood-brain barrier and target specific cells, making it a promising drug delivery system.
実験室実験の利点と制限
One advantage of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine in lab experiments is its versatility. 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be modified to target specific cells or to enhance its drug delivery capabilities. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine is its limited solubility in non-polar solvents, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and its potential as an anti-cancer agent. Finally, research is needed to optimize the synthesis method of 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine and to develop more efficient purification methods.
合成法
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine can be synthesized using a three-step process involving the reaction of morpholine with 3-methoxybenzaldehyde, followed by the addition of pentenoyl chloride and subsequent purification. The final product is a white crystalline powder that is soluble in polar solvents such as ethanol and methanol.
科学的研究の応用
2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier and target specific cells. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, 2-(3-methoxybenzyl)-4-(4-pentenoyl)morpholine has been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-17(19)18-9-10-21-16(13-18)12-14-6-5-7-15(11-14)20-2/h3,5-7,11,16H,1,4,8-10,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCUOTUWTDQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-(4-pentenoyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6078149.png)
![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(2-naphthyl)ethanone](/img/structure/B6078176.png)
![N,N-dimethyl-2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethanamine](/img/structure/B6078182.png)
![N-allyl-N'-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6078185.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B6078189.png)
![2-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6078192.png)
![1-(3,4-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6078193.png)
![2-[1-(3-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6078203.png)
![2-methyl-N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6078208.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)